molecular formula C7H11Br B106990 1-Bromohept-2-yne CAS No. 18495-26-6

1-Bromohept-2-yne

Cat. No. B106990
CAS RN: 18495-26-6
M. Wt: 175.07 g/mol
InChI Key: KKMUDMXKHAZCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

1-Bromohept-2-yne contains a total of 18 bonds; 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 triple bond . It has an average mass of 175.066 Da and a monoisotopic mass of 174.004410 Da .


Chemical Reactions Analysis

1-Bromohept-1-yne reacts with 2 equivalents of butyl-lithium to form octane and hept-1-yne . In the presence of 1 equivalent of butyl-lithium, metal–halogen exchange gives butyl iodide and lithium hept-1-ynide, which couple to form undec-5-yne on addition of hexamethylphosphoric triamide .


Physical And Chemical Properties Analysis

1-Bromohept-2-yne has a boiling point of 178.72°C (estimate) and a density of 1.4129 (rough estimate) . Its refractive index is 1.4878 .

Scientific Research Applications

Chain Extension Reactions

1-Bromohept-2-yne has been studied for its role in chain extension reactions. For instance, 1-bromohept-1-yne undergoes butylation at C-3, showing distinct reactivity compared to its iodine counterpart, 1-lodohept-1-yne. This difference in reaction behavior has implications for synthesizing various organic compounds (Bhanu, Khan, & Scheinmann, 1976).

Reactions with Alkoxide Ions

The interaction of 1-bromohept-1-yne with sodium 2,2-dimethyl-1,3-dioxolan-4-methanolate has been studied, revealing unique product formations through hydrogen abstraction. This process involves the formation of a vinylidene carbene intermediate, demonstrating the compound's potential in synthesizing novel organic structures (Craig & Beard, 1971).

Synthesis of Insect Pheromones

1-Bromohept-2-yne is instrumental in synthesizing insect pheromones. A notable application is in the synthesis of dodec-8E-enyl and dodec-8Z-enyl acetates, components of the sex pheromones of certain Grapholitha species. The compound serves as a key intermediate in these syntheses, demonstrating its importance in biochemical and ecological research (Odinokov, Ishmuratov, Balezina, & Tolstikov, 1985).

Domino Cyclization in Organic Synthesis

1-Bromohept-2-yne is used in palladium-catalyzed domino cyclization, which is an essential process in synthesizing bicyclic heterocycles. The compound's unique reactivity under these conditions highlights its utility in complex organic synthesis, particularly in creating compounds with multiple rings (Ohno et al., 2008).

Synthesis of Allenic Amino-Acids

Research has explored the use of 1-bromohept-2-yne in the synthesis of allenic amino acids. These compounds have potential applications in medicinal chemistry and bioorganic research, underlining the versatility of 1-bromohept-2-yne in synthesizing bioactive molecules (Black & Landor, 1968).

properties

IUPAC Name

1-bromohept-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMUDMXKHAZCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326180
Record name 1-bromo-2-heptyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromohept-2-yne

CAS RN

18495-26-6
Record name 1-Bromo-2-heptyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18495-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-heptyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC525137
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2-heptyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromohept-2-yne
Reactant of Route 2
1-Bromohept-2-yne
Reactant of Route 3
Reactant of Route 3
1-Bromohept-2-yne
Reactant of Route 4
Reactant of Route 4
1-Bromohept-2-yne
Reactant of Route 5
1-Bromohept-2-yne
Reactant of Route 6
1-Bromohept-2-yne

Citations

For This Compound
14
Citations
SS Nigam, BCL Weedon - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… (111) Reaction of 1-bromohept-2-yne (I) with hex-l-ynylmagnesium bromide in the presence of cuprous chloride gave … Distillation of the residue gave (i) 1-bromohept-2-yne (3.5 g.) …
Number of citations: 4 pubs.rsc.org
SS Nigam, BCL Weedon - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
CH,* CH,* C-CH+ CICH,* CC* CH, CI __t CH3* CH,* C~ C* CH2* C~ C. CH2Cl(IV) to cause the chloride to react with the Grignard reagent of the nonynyldioxolan gave only traces of the …
Number of citations: 16 pubs.rsc.org
Y Kimura, Y Shibata, K Noguchi… - European Journal of …, 2019 - Wiley Online Library
… To this solution was added dropwise a solution of 1-bromohept-2-yne (0.126 g, 0.720 mmol) in acetone (3 mL) and the resulting mixture was stirred at room temperature for 46 hours. …
HB Henbest, ERH Jones, IMS Walls - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… This type of Reformatsky condensation has been found to proceed equally well with the substituted propargyl bromides, 1-bromohept-2-yne (VIII), and the secondary bromide, 3-…
Number of citations: 27 pubs.rsc.org
AS Kalgutkar, KR Kozak, BC Crews… - Journal of medicinal …, 1998 - ACS Publications
… The ether derivatives 125 and 126 were obtained in a similar fashion by alkylation of catechol (122) with 1-iodoheptane or 1-bromohept-2-yne to generate 123 and 124 and then …
Number of citations: 166 pubs.acs.org
X Zhang, J Yang, N Xiong, Z Han, X Duan… - Organic & Biomolecular …, 2021 - pubs.rsc.org
… To verify the feasibility of the design, the reaction of 2-azidobenzaldehyde (1a) and 1-bromohept-2-yne (2a) was first conducted in the presence of 1.5 equiv. of indium and 2.0 equiv. of …
Number of citations: 9 pubs.rsc.org
PM Greaves - 1967 - etheses.dur.ac.uk
… The same authors 43 also prepared 1-cyanohept-2-yne by refluxing a mixture of cuprous cyanide and 1-bromohept-2-yne in xylene for 1 hr., the same bromide gave no cyanide when …
Number of citations: 4 etheses.dur.ac.uk
D Xu, Z Li, S Ma - Tetrahedron: Asymmetry, 2003 - Elsevier
… A suspension of stannous chloride (10.43 g, 55 mmol), 1-bromohept-2-yne (8.74 g, 50 mmol), sodium iodide (8.25 g, 55 mmol), and N,N-dimethylformamide (100 mL) was stirred at …
Number of citations: 37 www.sciencedirect.com
KH Park, YK Chung - Advanced Synthesis & Catalysis, 2005 - Wiley Online Library
… The mixture was cooled to 08C, and a solution of 1-bromohept-2-yne (1.30 g, 7.42 mL) in THF (5 mL) was added dropwise over a period of 15 min. Stirring of the mixture at room …
Number of citations: 69 onlinelibrary.wiley.com
AR Henderson - 2012 - eprints.soton.ac.uk
… The first of the alkynyl bromides, 1-bromohept-2-yne (69), was synthesised by simple reaction of paraformaldehyde with hex-1-yne deprotonated by n-BuLi.The resulting alcohol 73 was …
Number of citations: 2 eprints.soton.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.